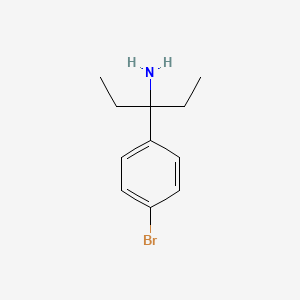

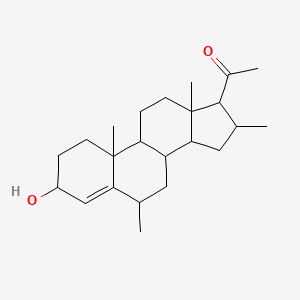

![molecular formula C19H26FN3O3 B12298934 (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12298934.png)

(2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2S)-2-[[2-(5-Fluoropentyl)indazol-3-carbonyl]amino]-3,3-dimethylbutansäure ist eine synthetische Verbindung, die zur Klasse der Indazol-basierten synthetischen Cannabinoide gehört. Diese Verbindungen werden häufig in der wissenschaftlichen Forschung verwendet, um die Auswirkungen von Cannabinoiden auf den menschlichen Körper zu untersuchen und neue therapeutische Wirkstoffe zu entwickeln.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2S)-2-[[2-(5-Fluoropentyl)indazol-3-carbonyl]amino]-3,3-dimethylbutansäure umfasst typischerweise mehrere Schritte:

Bildung des Indazol-Kerns: Der Indazol-Kern kann durch eine Cyclisierungsreaktion unter Einbeziehung von Hydrazin und einem geeigneten Keton oder Aldehyd synthetisiert werden.

Einführung der Fluoropentylkette: Die Fluoropentylkette kann durch eine nucleophile Substitutionsreaktion unter Verwendung eines fluorierten Alkylhalogenids eingeführt werden.

Anlagerung der Carbonylgruppe: Die Carbonylgruppe kann durch eine Acylierungsreaktion unter Verwendung eines geeigneten Säurechlorids eingeführt werden.

Bildung der endgültigen Verbindung: Die endgültige Verbindung kann durch eine Kupplungsreaktion zwischen dem Indazol-Derivat und dem Aminosäure-Derivat unter geeigneten Bedingungen gebildet werden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für solche Verbindungen umfassen häufig die Optimierung der Synthesewege, um die Ausbeute und Reinheit zu maximieren. Dies kann die Verwendung fortschrittlicher Techniken wie der kontinuierlichen Durchflusschemie und der automatisierten Synthese umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Indazol-Kern oder an der Fluoropentylkette.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe oder andere funktionelle Gruppen im Molekül abzielen.

Substitution: Substitutionsreaktionen können an verschiedenen Positionen am Indazol-Kern oder an der Fluoropentylkette auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat, Chromtrioxid und Wasserstoffperoxid.

Reduktion: Häufige Reduktionsmittel umfassen Lithiumaluminiumhydrid, Natriumborhydrid und katalytische Hydrierung.

Substitution: Häufige Reagenzien für Substitutionsreaktionen umfassen Alkylhalogenide, Nucleophile und Basen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Alkohole oder Amine ergeben kann.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (2S)-2-[[2-(5-Fluoropentyl)indazol-3-carbonyl]amino]-3,3-dimethylbutansäure als Referenzverbindung verwendet, um die Eigenschaften und Reaktivität von synthetischen Cannabinoiden zu untersuchen.

Biologie

In der Biologie wird diese Verbindung verwendet, um die Wechselwirkung von synthetischen Cannabinoiden mit Cannabinoidrezeptoren im menschlichen Körper zu untersuchen. Sie trägt zum Verständnis der pharmakologischen Wirkungen und potenziellen therapeutischen Anwendungen von Cannabinoiden bei.

Medizin

In der Medizin kann die Forschung zu dieser Verbindung zur Entwicklung neuer therapeutischer Wirkstoffe für Erkrankungen wie chronische Schmerzen, Entzündungen und neurologische Störungen führen.

Industrie

In der Industrie kann diese Verbindung bei der Entwicklung neuer Materialien oder als Referenzstandard in Qualitätskontrollprozessen verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (2S)-2-[[2-(5-Fluoropentyl)indazol-3-carbonyl]amino]-3,3-dimethylbutansäure umfasst seine Wechselwirkung mit Cannabinoidrezeptoren (CB1 und CB2) im menschlichen Körper. Die Verbindung bindet an diese Rezeptoren, moduliert ihre Aktivität und führt zu verschiedenen physiologischen Wirkungen. Die beteiligten spezifischen Wege können die Hemmung der Adenylatcyclase, die Modulation von Ionenkanälen und die Aktivierung von mitogenaktivierten Proteinkinasen (MAPKs) umfassen.

Wirkmechanismus

The mechanism of action of (2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid involves its interaction with cannabinoid receptors (CB1 and CB2) in the human body. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The specific pathways involved may include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs).

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (2S)-2-[[2-(1-Pentyl-1H-indazol-3-carbonyl)amino]-3,3-dimethylbutansäure

- (2S)-2-[[2-(1-(5-Fluoropentyl)-1H-indazol-3-carbonyl)amino]-3,3-dimethylbutansäure

Einzigartigkeit

Die Einzigartigkeit von (2S)-2-[[2-(5-Fluoropentyl)indazol-3-carbonyl]amino]-3,3-dimethylbutansäure liegt in ihrer spezifischen Fluoropentylkette, die im Vergleich zu anderen ähnlichen Verbindungen möglicherweise unterschiedliche pharmakologische Eigenschaften verleiht. Diese strukturelle Variation kann ihre Bindungsaffinität, Potenz und die gesamte biologische Aktivität beeinflussen.

Eigenschaften

Molekularformel |

C19H26FN3O3 |

|---|---|

Molekulargewicht |

363.4 g/mol |

IUPAC-Name |

(2S)-2-[[2-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C19H26FN3O3/c1-19(2,3)16(18(25)26)21-17(24)15-13-9-5-6-10-14(13)22-23(15)12-8-4-7-11-20/h5-6,9-10,16H,4,7-8,11-12H2,1-3H3,(H,21,24)(H,25,26)/t16-/m1/s1 |

InChI-Schlüssel |

HFSKUXWOGQAZJT-MRXNPFEDSA-N |

Isomerische SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)C1=C2C=CC=CC2=NN1CCCCCF |

Kanonische SMILES |

CC(C)(C)C(C(=O)O)NC(=O)C1=C2C=CC=CC2=NN1CCCCCF |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

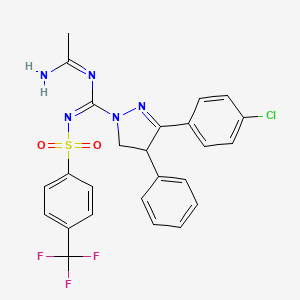

![N-(7-butan-2-yl-2-hydroxy-5-oxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12298851.png)

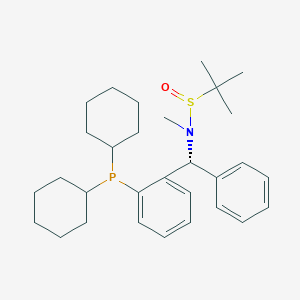

![3-(3,4-Dichlorophenyl)-2-(ethoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B12298856.png)

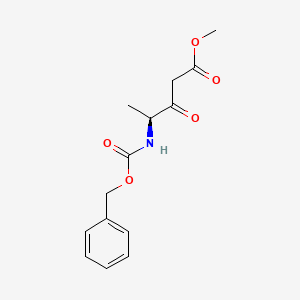

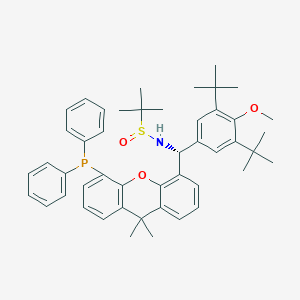

![9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-N2,N7-di-1-naphthalenyl-N2,N7-diphenyl-9H-fluorene-2,7-diamine](/img/structure/B12298869.png)

![tert-butyl 2-(6-ethyl-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B12298872.png)

![(T-4)-[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]zinc](/img/structure/B12298874.png)

![(2R,4S)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12298890.png)

![2-pyridin-2-ylpyridine;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride](/img/structure/B12298911.png)

![beta-D-Glucopyranosiduronic acid, (3beta,4alpha,16alpha,22alpha)-16,28-dihydroxy-22-[[(2Z)-2-methyl-1-oxo-2-buten-1-yl]oxy]-23-oxoolean-12-en-3-yl O-beta-D-galactopyranosyl-(1-->2)-O-[O-beta-D-xylopyranosyl-(1-->2)-alpha-L-arabinopyranosyl-(1-->3)]-](/img/structure/B12298922.png)